![molecular formula C4H3N5O B073395 [1,2,4]三唑并[1,5-a][1,3,5]三嗪-7(6H)-酮 CAS No. 1489-03-8](/img/structure/B73395.png)
[1,2,4]三唑并[1,5-a][1,3,5]三嗪-7(6H)-酮
描述
[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is a heterocyclic compound that features a fused ring system combining triazole and triazine rings
科学研究应用
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in studying biochemical pathways and mechanisms.
Medicine: In medicinal chemistry, derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one are investigated for their potential therapeutic properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to modulate specific biological targets is of particular interest in drug discovery.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring robust chemical properties.
作用机制
Target of Action
Similar compounds have been found to interact with proteins such asGlycogen synthase kinase-3 beta (GSK3) . GSK3 is a serine/threonine protein kinase involved in various cellular processes, including metabolism, cell cycle, and gene expression.
Mode of Action
It’s known that similar compounds can form a complex with their target proteins, potentially altering their function .
Biochemical Pathways
Given its potential interaction with gsk3, it may influence pathways regulated by this kinase, such as the wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
Similar compounds have been found to exhibit antioxidant activity , suggesting that [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one might also have antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reactions usually occur in polar solvents under mild to moderate temperatures.
Major Products:
相似化合物的比较
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor in cancer therapy.
[1,3,5]Triazine-2,4-diamines: Commonly used in the synthesis of herbicides and pharmaceuticals.
Uniqueness: [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one stands out due to its unique fused ring system, which imparts distinct chemical and physical properties
属性
IUPAC Name |
6H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-7-1-5-3-6-2-8-9(3)4/h1-2H,(H,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNYVTVKYSWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933500 | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-03-8 | |
| Record name | 1489-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC73584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main finding presented in the research papers regarding the synthesis of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones?
A1: The research describes a new, efficient method for synthesizing 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones. The key reaction involves reacting previously unreported N-triazolide imidates with 1,2,4-triazole-3,5-diamine. [, ] This reaction proceeds regioselectively, meaning it favors the formation of one specific isomer of the product. [, ]
Q2: How was the structure of the synthesized 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones confirmed?
A2: The structure of the synthesized compounds was definitively confirmed using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, allowing for the unambiguous determination of its atomic arrangement and connectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


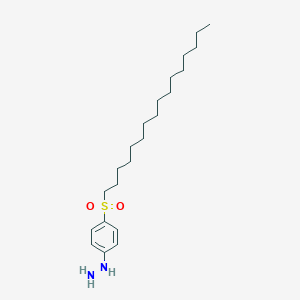

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)


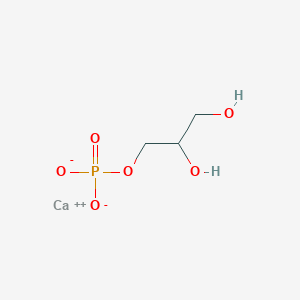


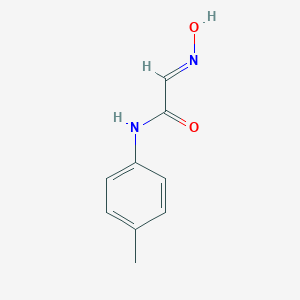

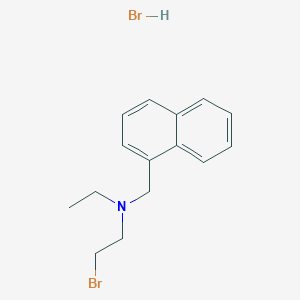

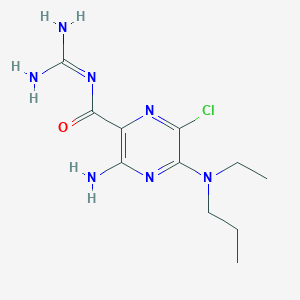
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
